molecular formula C15H10BrClN2O2S2 B2964357 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 330201-63-3

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B2964357
CAS No.: 330201-63-3
M. Wt: 429.73
InChI Key: UJRORKWPLONXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a thiazole-based acetamide derivative featuring a 5-bromothiophene substituent at the 4-position of the thiazole ring and a 4-chlorophenoxy group linked to the acetamide moiety. Its molecular formula is C₁₆H₁₁BrClN₂O₂S, with a molecular weight of approximately 426.7 g/mol (calculated).

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O2S2/c16-13-6-5-12(23-13)11-8-22-15(18-11)19-14(20)7-21-10-3-1-9(17)2-4-10/h1-6,8H,7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRORKWPLONXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines a thiazole ring, a bromothiophene moiety, and a chlorophenoxy group, suggesting a diverse range of interactions with biological targets.

Chemical Structure

The molecular formula for this compound is C14H11BrClN2O2SC_{14}H_{11}BrClN_2O_2S. Its structural characteristics include:

  • Thiazole Ring : Known for its role in various biological activities.
  • Bromothiophene Moiety : Imparts unique electronic properties.
  • Chlorophenoxy Group : Contributes to potential receptor interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Antimicrobial Activity : The compound may inhibit bacterial lipid biosynthesis, leading to antimicrobial effects.
  • Anticancer Properties : It may interfere with cellular signaling pathways in cancer cells, promoting antiproliferative effects.

Biological Activity Data

Research indicates that compounds with similar structures exhibit a variety of biological activities. The following table summarizes some relevant findings:

Compound NameBiological ActivityReference
This compoundPotential antimicrobial and anticancer activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamideAnticancer properties
4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-oneHigh antiproliferative activity against cancer cells

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds related to this compound. Notably:

  • Antimicrobial Screening : In vitro studies have shown that related thiazole compounds exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds were tested against mycobacterial strains and demonstrated comparable efficacy to established antibiotics like isoniazid and ciprofloxacin .
  • Anticancer Activity : A study investigating the anticancer potential of related thiazole derivatives found that certain compounds inhibited the growth of several cancer cell lines with low growth inhibition concentrations (GI50) . This suggests that the unique structural features of this compound may confer similar or enhanced anticancer properties.
  • Structure–Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been explored extensively. Variations in substituents on the thiazole and thiophene rings significantly affect the pharmacological profiles of these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound 18 (): N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)acetamide
  • Key Differences: Lacks the 4-chlorophenoxy group attached to the acetamide.
  • Synthesis: Synthesized via reaction of N-(aminocarbonothioyl)acetamide with 2-bromo-1-(5-bromo-2-thienyl)ethanone in ethanol at 120°C .
  • Molecular Weight : ~292.9 g/mol (vs. 426.7 g/mol for the target compound).
Compound in : N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
  • Key Differences : Substitution at the 5-position of the thiazole (4-bromobenzyl vs. 5-bromothiophen-2-yl in the target compound).
  • Molecular Formula : C₁₈H₁₄BrClN₂O₂S (437.736 g/mol).
  • Structural Impact : The benzyl group introduces a rigid aromatic system, whereas the bromothiophene in the target compound offers a smaller heterocyclic ring. This may influence solubility and membrane permeability .

Variations in the Acetamide Side Chain

Compound 14 (): N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
  • Key Differences : Features a 3-chloro-4-fluorophenyl group on the thiazole instead of bromothiophene.
  • Synthesis : Utilizes a Pd-catalyzed coupling reaction, highlighting divergent synthetic routes compared to the target compound’s condensation-based synthesis .
  • Bioactivity : Analogs like this are often screened for kinase modulation, suggesting the target compound may share similar mechanistic pathways .
Compound in : 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
  • Key Differences : Replaces the bromothiophene with a 4-methylphenyl group.
  • Synthesis: Uses a coupling agent (O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dichloromethane, differing from the target compound’s ethanol-based synthesis.
  • Crystal Structure : Structural analysis reveals planar thiazole-acetamide conformations, suggesting that the target compound’s bromothiophene may introduce torsional strain .

Halogenation Effects

Compound in : 2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
  • Key Differences: Substitutes bromothiophene with 4-fluorophenyl and uses 3-chlorophenoxy instead of 4-chlorophenoxy.
  • Molecular Weight : 362.8 g/mol (vs. 426.7 g/mol).
  • Electronic Effects : Fluorine’s electronegativity may enhance dipole interactions compared to bromine’s polarizability, altering binding kinetics .
Compound in : N-(4-Bromophenyl)acetamide Derivatives
  • Structural Insight : Bond length comparisons (e.g., C1–C2: 1.501 Å vs. 1.53 Å in analogs) suggest halogen substitution subtly alters molecular geometry, which could impact protein-ligand interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.